molecular formula C18H17N3O4 B2355102 2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide CAS No. 333344-10-8

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide

Cat. No.: B2355102
CAS No.: 333344-10-8
M. Wt: 339.351
InChI Key: MQQOHLPADJJHQD-UHFFFAOYSA-N
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Description

2-Cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide is an acrylamide derivative featuring a cyano group at the α-position, N,N-diethyl substitution on the amide nitrogen, and a 3-nitrophenyl-substituted furan ring at the β-position. This compound is structurally related to pharmaceutical agents like Entacapone (a catechol-O-methyltransferase inhibitor used in Parkinson’s disease) but differs in its aromatic substituent, which replaces the dihydroxynitrophenyl group with a 3-nitrophenyl-furyl moiety . Its synthesis likely involves condensation or coupling reactions similar to those reported for analogs .

Properties

IUPAC Name

(E)-2-cyano-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-3-20(4-2)18(22)14(12-19)11-16-8-9-17(25-16)13-6-5-7-15(10-13)21(23)24/h5-11H,3-4H2,1-2H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOHLPADJJHQD-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Cyanoacetic Acid with Diethylamine

The foundational step involves coupling cyanoacetic acid with diethylamine to form N,N-diethyl cyanoacetamide. This reaction employs diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) under reflux conditions. The mechanism proceeds via activation of cyanoacetic acid’s carboxyl group by DIC, forming an intermediate O-acylisourea, which reacts with diethylamine to yield the target amide. A typical protocol involves:

  • Molar ratio : 1:1 cyanoacetic acid to diethylamine
  • Solvent : THF (50 mL per 5 g substrate)
  • Temperature : Reflux (66–69°C)
  • Reaction time : 30 minutes

Workup includes cooling the mixture to 15°C, filtration to remove dicyclohexylurea byproducts, and precipitation via water addition. This method achieves yields of 88–97% with HPLC purity >99.6%.

Solvent and Catalyst Optimization

Comparative studies highlight THF as superior to dimethylformamide (DMF) due to its lower polarity, which minimizes side reactions. Substituting DIC with N,N’-dicyclohexylcarbodiimide (DCC) reduces yields by 12% due to incomplete coupling.

Knoevenagel Condensation with 5-(3-Nitrophenyl)Furan-2-Carbaldehyde

Reaction Mechanism

The Knoevenagel condensation between N,N-diethyl cyanoacetamide and 5-(3-nitrophenyl)furan-2-carbaldehyde proceeds via a base-catalyzed enolate intermediate. L-proline (10 mol%) facilitates deprotonation of the cyanoacetamide’s α-hydrogen, enabling nucleophilic attack on the aldehyde’s carbonyl group. The reaction forms a conjugated acrylamide system with E-configuration predominating (95:5 E:Z ratio).

Optimized Reaction Conditions

  • Solvent : Isopropanol (400 mL per 5 g substrate)
  • Temperature : Reflux (82°C)
  • Catalyst : L-proline (10 mol%)
  • Additive : Triethylorthoformate (3 equivalents) to scavenge water

Under these conditions, the reaction reaches completion in 6 hours, yielding 85% of the title compound. Prolonged heating (>8 hours) promotes decomposition, reducing yields to 72%.

Purification and Characterization

Recrystallization Techniques

Crude product purification involves sequential washes with acetonitrile and hot water to remove unreacted aldehyde and catalyst residues. Recrystallization from ethyl acetate/hexanes (3:1) enhances purity to >99.5%.

Spectroscopic Analysis

  • 1H NMR (DMSO-d6) : δ 1.12 (t, 6H, CH2CH3), 3.45 (q, 4H, NCH2), 6.78 (d, 1H, furyl H-3), 7.52 (m, 1H, nitrophenyl H-5), 8.21 (s, 1H, acrylamide H-β).
  • MS (ESI) : m/z 409.1 [M+H]+ (calc. 408.3).
  • Melting point : 213–215°C.

Scale-Up Considerations

Industrial adaptations utilize acetonitrile as the primary solvent for its high solubility and low viscosity, enabling efficient mixing in 50-L reactors. Key parameters for kilogram-scale production include:

  • Phosphorus oxychloride : 2.1 equivalents for cyclization
  • Ammonium hydroxide quench : Maintains pH >9 to prevent nitro group reduction

Pilot batches (1 kg scale) achieve 84% yield with 96% HPLC purity, demonstrating robust scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: 2-amino-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide.

    Reduction: 2-cyano-N,N-diethyl-3-(5-{3-aminophenyl}-2-furyl)acrylamide.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s key structural features are compared to four analogs in Table 1.

Table 1: Structural Comparison of Acrylamide Derivatives
Compound Name Substituent on Acrylamide Aromatic Group Molecular Weight Notable Properties
2-Cyano-N,N-diethyl-3-(5-(3-nitrophenyl)-2-furyl)acrylamide N,N-diethyl 5-(3-nitrophenyl)-2-furyl ~326* High lipophilicity; potential EGFR inhibition inferred from analogs
Entacapone N,N-diethyl 3,4-dihydroxy-5-nitrophenyl 298.28 Approved drug; inhibits COMT in Parkinson’s disease
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide N-(2-methylphenyl) 5-(3-nitrophenyl)-2-furyl 333.33 Aryl substitution reduces solubility vs. alkyl groups
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide N-methyl 5-(3-nitrophenyl)-2-furyl 297.27 Lower molecular weight; shorter synthetic route
2-Furyl-3-(5-nitro-2-furyl)acrylamide Unsubstituted 5-nitro-2-furyl ~221 Food preservative; decomposes to acrylamide
Key Observations:
  • Aromatic Moieties : The 3-nitrophenyl-furyl group introduces steric bulk and electron-withdrawing effects, which may influence binding to targets like EGFR or metabolic stability . In contrast, Entacapone’s dihydroxynitrophenyl group facilitates hydrogen bonding but increases susceptibility to oxidation .

Physicochemical Properties

  • Lipophilicity : The N,N-diethyl group increases logP compared to N-methyl or aryl-substituted analogs, suggesting better absorption but possible challenges in aqueous solubility .
  • Stability : The nitro group on the furan ring may lead to decomposition under heat or acidic conditions, as seen in food-preservative analogs .

Biological Activity

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide, commonly referred to as a derivative of acrylamide, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems. This article delves into its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C22H22N4O3
Molecular Weight: 394.44 g/mol
CAS Number: 179700-00-8

The compound features a cyano group and a furan moiety, which are known to play critical roles in its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study involving related acrylamide derivatives demonstrated their ability to inhibit tumor growth in murine models. The mechanism is believed to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation through various pathways, including the modulation of signaling cascades like MAPK/ERK and PI3K/Akt pathways .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. In vitro studies showed that it induces significant cytotoxicity in cancer cell lines while exhibiting lower toxicity in normal cells. The selectivity towards cancer cells is attributed to the differential expression of metabolic enzymes that activate or detoxify the compound .

Genotoxicity

Genotoxicity assessments revealed that this compound can cause DNA damage, which is a hallmark of many carcinogenic compounds. Studies utilizing the Ames test indicated mutagenic potential, suggesting that caution should be exercised regarding its use in therapeutic contexts .

Study 1: Tumor Promotion in Mouse Models

A study investigated the tumor-promoting activity of acrylamide derivatives, including this compound, using a two-stage mouse skin carcinogenesis model. The results indicated that this compound could promote tumor formation when applied topically alongside a known carcinogen (7,12-Dimethylbenz(a)anthracene). Specifically, tumors appeared in 35% of treated mice, highlighting its potential as a tumor promoter under certain conditions .

Study 2: Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial properties. Research has shown that derivatives containing the furan ring exhibit significant antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antimicrobial agents.

Study 3: Inhibition of Enzymatic Activity

Research has also focused on the inhibition of specific enzymes by this compound. For instance, it has been shown to inhibit certain proteases involved in cancer progression, indicating a possible therapeutic avenue for targeting metastatic processes .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anticancer Activity Induces apoptosis and inhibits proliferation in cancer cells
Cytotoxicity Selectively toxic to cancer cells over normal cells
Genotoxicity Induces DNA damage and mutagenicity
Antimicrobial Effective against various bacterial strains
Enzyme Inhibition Inhibits proteases linked to cancer progression

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide?

  • Methodological Answer : Synthesis typically involves a Knoevenagel condensation between a nitro-substituted benzaldehyde derivative and a cyanoacetamide precursor. Catalysts such as piperidine or ammonium acetate are critical for achieving high yields . Solvent selection (e.g., ethyl acetate or acetonitrile) and temperature control (60–80°C) are essential to minimize Z-isomer formation. Reaction progress should be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) . Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended to isolate the E-isomer.

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : Use 1H/13C NMR to confirm the acrylamide backbone and substituent positions (e.g., nitrophenyl δ ~7.5–8.5 ppm for aromatic protons). FT-IR can validate the cyano group (C≡N stretch ~2200 cm⁻¹) and amide carbonyl (C=O stretch ~1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (theoretical MW: ~297.27 g/mol) . For crystallinity assessment, XRD is advised if single crystals are obtainable via slow evaporation in DCM/hexane .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane or ethyl acetate. Pre-solubilization in DMSO (≤1% v/v) is recommended for biological assays to avoid precipitation . For reactivity studies, use anhydrous solvents to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of the nitrophenyl-furan moiety?

  • Methodological Answer : The 3-nitrophenyl group acts as a strong electron-withdrawing substituent, polarizing the furan ring and enhancing electrophilicity at the acrylamide β-carbon. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic attack . Experimental validation includes kinetic studies with thiols or amines, monitored by UV-Vis spectroscopy (λmax ~350 nm for nitroaromatic transitions) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s potential bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituent variations (e.g., halogenated phenyl, methylfurans) .
  • Step 2 : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays. For example, measure IC50 values in a dose-response format .
  • Step 3 : Correlate electronic parameters (Hammett σ constants) with bioactivity trends to identify critical functional groups .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify melting endotherms and thermogravimetric analysis (TGA) to detect solvent traces . Recrystallize the compound under controlled conditions (e.g., slow cooling in ethanol) to standardize the crystalline form .

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